molecular formula C15H11BrClN3 B12045386 4-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-5-amine

4-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-5-amine

Cat. No.: B12045386
M. Wt: 348.62 g/mol
InChI Key: HPKHWWAOQCXRDX-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-5-amine is a heterocyclic compound that features both bromine and chlorine substituents on a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone. For example, the reaction of 4-bromoacetophenone with 4-chloroacetophenone in the presence of hydrazine hydrate can yield the desired pyrazole ring.

    Substitution reactions: The bromine and chlorine substituents can be introduced through electrophilic aromatic substitution reactions. This involves the use of bromine and chlorine reagents under controlled conditions to ensure selective substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-5-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The presence of bromine and chlorine substituents can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine: Lacks the chlorine substituent.

    4-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine: Lacks the bromine substituent.

    4-Phenyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine: Lacks the bromine substituent.

Uniqueness

The presence of both bromine and chlorine substituents in 4-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-5-amine makes it unique compared to its analogs. This dual substitution can enhance its chemical reactivity and binding properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H11BrClN3

Molecular Weight

348.62 g/mol

IUPAC Name

4-(4-bromophenyl)-2-(4-chlorophenyl)pyrazol-3-amine

InChI

InChI=1S/C15H11BrClN3/c16-11-3-1-10(2-4-11)14-9-19-20(15(14)18)13-7-5-12(17)6-8-13/h1-9H,18H2

InChI Key

HPKHWWAOQCXRDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(N(N=C2)C3=CC=C(C=C3)Cl)N)Br

Origin of Product

United States

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